1,1,1,2,2-Pentafluoropentan-3-ol

Description

Significance of Fluorine in Organic Chemistry and Material Sciences

Fluorine, the most electronegative element, imparts exceptional characteristics to organic molecules. numberanalytics.comnumberanalytics.com Its incorporation can dramatically alter a compound's physical, chemical, and biological properties. numberanalytics.comlew.ro The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the high thermal and oxidative stability of fluorinated compounds. numberanalytics.comlew.ro This stability is a key reason for their use in creating advanced materials with enhanced durability and resistance to degradation. numberanalytics.com In material sciences, fluorination is a crucial strategy for developing high-performance polymers, liquid crystals, and other advanced materials. numberanalytics.comacs.org In pharmaceuticals and agrochemicals, the introduction of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. numberanalytics.comyoutube.com

Overview of Fluorinated Alcohols as Distinct Chemical Entities

Fluorinated alcohols, or fluoroalcohols, are organic compounds containing an alcohol group and at least one carbon-fluorine bond. wikipedia.org They exhibit a unique combination of properties, including strong hydrogen-bonding donor ability, high polarity, and low nucleophilicity. researchgate.net These characteristics make them valuable as reaction media that can promote various organic reactions, often without the need for a catalyst. researchgate.net Unlike their non-fluorinated analogs, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are more acidic and possess reduced nucleophilicity, which can prevent unwanted side reactions. acs.org Their ability to stabilize transition states and activate electrophiles through hydrogen bonding is a key feature of their reactivity. researchgate.netarkat-usa.org

Structural Context of 1,1,1,2,2-Pentafluoropentan-3-ol within the Highly Fluorinated Alcohol Class

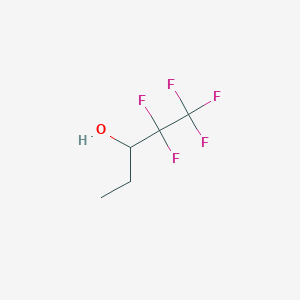

This compound belongs to the family of partially fluorinated alcohols. Its structure consists of a five-carbon pentanol (B124592) backbone with five fluorine atoms attached to the first and second carbon atoms and a hydroxyl group on the third carbon. This specific arrangement of a pentafluoroethyl group adjacent to a secondary alcohol functionality places it within a group of highly fluorinated alcohols that are structurally distinct from more commonly studied examples like TFE and HFIP.

Below is a data table comparing the structures of this compound and its non-fluorinated parent compound, 3-Pentanol.

| Feature | This compound | 3-Pentanol |

| Chemical Formula | C5H7F5O | C5H12O wikipedia.org |

| Molar Mass | 178.10 g/mol | 88.15 g/mol wikipedia.org |

| Structure | CF3CF2CH(OH)CH2CH3 | CH3CH2CH(OH)CH2CH3 |

Research Gaps and Emerging Directions for Advanced Fluorinated Alcohol Systems

While significant research has been conducted on fluorinated alcohols like TFE and HFIP, there remain considerable gaps in the understanding and application of more complex and specifically functionalized fluorinated alcohols such as this compound. nih.govnih.gov The synthesis and reactivity of such compounds are less explored. Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Creating efficient and selective methods for the synthesis of complex fluorinated alcohols will be crucial for accessing a wider range of structures with tailored properties.

Exploration of Catalytic Applications: Investigating the potential of these alcohols as catalysts or ligands in asymmetric synthesis and other catalytic processes is a promising avenue. The unique electronic and steric properties of the fluorinated alkyl chains could lead to novel catalytic activities.

Advanced Material Applications: The incorporation of highly fluorinated alcohols into polymers and other materials could lead to the development of new materials with unique surface properties, thermal stabilities, and optical characteristics.

Understanding Solvent Effects: A deeper understanding of the specific solvent effects of these alcohols, including their hydrogen bonding capabilities and interactions with solutes at a molecular level, will enable their more effective use in a variety of chemical transformations. nih.gov

The continued exploration of advanced fluorinated alcohol systems holds significant promise for innovation across the chemical sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoropentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O/c1-2-3(11)4(6,7)5(8,9)10/h3,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPGXSVOFOMNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-71-2 | |

| Record name | NSC3636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Investigations of 1,1,1,2,2 Pentafluoropentan 3 Ol in Chemical Transformations

Role as a Hydrogen Bond Donor and Acidic Solvent

The presence of a pentafluoroethyl group adjacent to the hydroxyl-bearing carbon significantly increases the acidity of the hydroxyl proton in 1,1,1,2,2-pentafluoropentan-3-ol compared to its non-fluorinated analog, 3-pentanol. This heightened acidity, coupled with the steric hindrance around the oxygen atom, makes it a potent hydrogen bond donor while being a poor nucleophile. researchgate.netdntb.gov.ua This combination of properties is crucial for its function in promoting chemical reactions.

The strong hydrogen-bonding ability allows this compound to form adducts with Lewis basic functional groups, such as carbonyls, ethers, and amines. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack or other transformations. The low nucleophilicity of the solvent itself prevents it from competing with the desired nucleophile in the reaction.

Table 1: Comparison of Properties of Alcohols

| Property | 3-Pentanol | 2,2,2-Trifluoroethanol (B45653) (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | This compound (Predicted) |

|---|---|---|---|---|

| pKa | ~18 | 12.4 | 9.3 | ~11-13 |

| Hydrogen Bond Acidity (α) | ~0.3 | 1.51 | 1.96 | High |

Note: The properties for this compound are predicted based on trends observed in other fluorinated alcohols.

Stabilization of Cationic Reaction Intermediates

A key mechanistic role of this compound is its ability to stabilize cationic intermediates. masterorganicchemistry.compressbooks.pub The high polarity and strong ionizing power of fluorinated alcohols facilitate the formation of carbocations, which are often key intermediates in a variety of reactions, including SN1 substitutions, electrophilic additions to alkenes, and rearrangements. chemistrysteps.com

The solvent molecules can solvate the cationic center through ion-dipole interactions and hydrogen bonding with the counter-ion. This solvation disperses the positive charge, lowering the activation energy for the formation of the carbocation and influencing the subsequent reaction pathways. For instance, in reactions proceeding through an SN1 mechanism, the use of a solvent like this compound can significantly accelerate the rate-determining step, which is the formation of the carbocation.

Influence on Reaction Kinetics and Selectivity

The unique solvent properties of this compound directly impact both the rate and selectivity of chemical reactions. The strong hydrogen-bonding ability can accelerate reactions by activating electrophiles. For example, in epoxide ring-opening reactions, the fluorinated alcohol can hydrogen bond to the epoxide oxygen, facilitating nucleophilic attack. arkat-usa.org

Furthermore, the low nucleophilicity of the solvent minimizes side reactions where the solvent itself acts as a nucleophile. This leads to higher yields of the desired product and simplifies purification. The choice of a fluorinated alcohol as a solvent can also dramatically alter the selectivity of a reaction. For instance, in Friedel-Crafts alkylations, the use of a fluorinated alcohol can lead to different regioselectivity compared to conventional non-polar solvents by modulating the reactivity of the electrophile and the stability of the intermediate carbocations.

Table 2: Illustrative Effect of Fluorinated Alcohols on Reaction Rates

| Reaction Type | Conventional Solvent | Fluorinated Alcohol (e.g., HFIP) | Rate Enhancement (Approx.) |

|---|---|---|---|

| Epoxide Ring Opening | CH2Cl2 | HFIP | 10-100 fold |

| SN1 Solvolysis | Ethanol | TFE | >1000 fold |

This table illustrates the typical rate enhancements observed when using fluorinated alcohols like HFIP and TFE, which are expected to be similar for this compound.

Participation in Electrophilic Activation Processes

This compound can actively participate in electrophilic activation beyond simple solvation. researchgate.net Its acidic nature allows it to protonate substrates, generating more reactive electrophilic species. For example, it can protonate an alcohol to facilitate its departure as a water molecule, generating a carbocation for subsequent reaction.

In reactions involving carbonyl compounds, the hydrogen bonding between the fluorinated alcohol and the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This "electrophile-activating" property is a cornerstone of its utility in promoting reactions that are otherwise sluggish. arkat-usa.org This has been demonstrated in various transformations, including the activation of isoquinolinols in superacidic media. researchgate.net

Stereochemical Outcomes in Catalytic and Non-Catalytic Reactions

The stereochemical course of a reaction can be significantly influenced by the use of this compound as a solvent. rsc.org The ordered solvent cage created by the bulky and strongly hydrogen-bonding fluorinated alcohol molecules can create a chiral environment around the reacting species, even in the absence of a chiral catalyst. This can lead to diastereoselective or even enantioselective outcomes. masterorganicchemistry.comsaskoer.ca

In catalytic reactions, this compound can modulate the stereoselectivity by interacting with the catalyst or the substrate-catalyst complex. For example, in metal-catalyzed C-H functionalization reactions, fluorinated alcohols have been shown to have a beneficial effect on both site- and stereoselectivity. rsc.org The specific interactions between the solvent, catalyst, and substrate can favor one transition state over another, leading to a high degree of stereocontrol. For instance, in the catalytic, diastereoselective 1,2-difluorination of alkenes, the solvent can play a crucial role in the stereochemical outcome. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| 2,2,2-Trifluoroethanol (TFE) |

| 3-Pentanol |

Advanced Applications of 1,1,1,2,2 Pentafluoropentan 3 Ol in Chemical Sciences

Catalysis and Reaction Promotion in Organic Synthesis

1,1,1,2,2-Pentafluoropentan-3-ol is emerging as a potent medium and promoter for a range of organic reactions. Its distinct electronic and physical properties, stemming from the presence of a pentafluoroethyl group adjacent to the alcohol functionality, render it a valuable tool for enhancing reactivity and influencing reaction pathways.

Solvent Medium for Enhanced Reactivity and Selectivity

The utility of this compound as a solvent is rooted in its ability to stabilize charged intermediates and activate substrates through hydrogen bonding. These properties can lead to significant rate enhancements and improved selectivity in various reactions. For instance, its strong hydrogen-bond-donating capability can polarize functional groups, making them more susceptible to nucleophilic attack or rearrangement.

Promotion of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, fundamental transformations in organic synthesis, can be significantly influenced by the choice of solvent. chemguide.co.uksavemyexams.comyoutube.comknockhardy.org.ukchemrevise.org The use of this compound in this context is being explored for its potential to facilitate the departure of leaving groups and to modulate the reactivity of nucleophiles. While detailed studies specifically employing this fluorinated pentanol (B124592) are still developing, the principles established with other fluorinated alcohols suggest its promise in promoting both SN1 and SN2 type reactions, depending on the substrate and reaction conditions.

Facilitation of Annulation and Cyclization Reactions

Annulation and cyclization reactions are critical for the construction of cyclic and polycyclic frameworks found in many natural products and pharmaceuticals. nih.govscripps.edurug.nlias.ac.innih.gov The ability of this compound to promote such transformations is an area of active investigation. By stabilizing cationic intermediates and promoting key bond-forming steps, this fluorinated alcohol has the potential to enable efficient ring-closing processes that might be sluggish or low-yielding in conventional solvents.

Activation in Epoxidation and Ring-Opening Reactions

Epoxides are versatile synthetic intermediates, and their formation and subsequent ring-opening are key steps in many synthetic routes. arkat-usa.orgbeilstein-journals.orgnih.govnih.govmdpi.com Fluorinated alcohols, in general, have been shown to be effective promoters for the ring-opening of epoxides with a variety of nucleophiles. arkat-usa.org It is hypothesized that this compound can act as a Brønsted acid activator, protonating the epoxide oxygen and rendering the ring more susceptible to nucleophilic attack. This activation can lead to highly regioselective and stereoselective ring-opening products.

Enabling Functionalization of Multiple Bonds

The functionalization of carbon-carbon multiple bonds is a cornerstone of organic synthesis. Research into the use of this compound in this area is focused on its ability to promote reactions such as electrophilic additions and rearrangements across double and triple bonds. The unique solvent properties can help to control the stereochemical outcome and regioselectivity of these transformations, leading to the formation of complex and highly functionalized molecules.

Role in Baeyer–Villiger Oxidation Chemistry

The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is a powerful transformation in organic synthesis. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govsigmaaldrich.com While traditionally carried out with peroxy acids, the use of more environmentally benign oxidants like hydrogen peroxide is desirable. organic-chemistry.org In this context, fluorinated alcohols can play a crucial role as activators. It has been shown that in the presence of a Brønsted or Lewis acid catalyst, fluorinated solvents can facilitate the Baeyer-Villiger oxidation. nih.gov For example, studies have demonstrated that the oxidation of cyclohexanone (B45756) with hydrogen peroxide, catalyzed by a Brønsted acid, can be effectively carried out in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov This suggests a promising role for this compound in promoting similar transformations, potentially offering unique reactivity or selectivity profiles.

| Reaction Type | Role of this compound (Postulated) | Potential Advantages |

| Nucleophilic Substitution | Solvent, Leaving Group Activation | Enhanced reaction rates, improved selectivity |

| Annulation/Cyclization | Stabilization of intermediates, reaction promoter | Higher yields, access to complex cyclic systems |

| Epoxidation/Ring-Opening | Brønsted acid activator | High regioselectivity and stereoselectivity |

| Functionalization of Multiple Bonds | Reaction medium, stereochemical control | Formation of highly functionalized molecules |

| Baeyer-Villiger Oxidation | Activating solvent with H₂O₂ | Use of greener oxidants, enhanced efficiency |

Building Block in Complex Molecular Architectures

The presence of both a hydroxyl group and a pentafluoroethyl moiety makes this compound a versatile starting material for introducing fluorine into more complex molecular frameworks. This strategic incorporation of fluorine can dramatically alter the physicochemical properties of the resulting compounds.

The development of new methodologies for synthesizing fluorinated organic molecules is in high demand due to their extensive applications in various scientific fields. researchgate.net The hydroxyl group of this compound serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of fluorinated derivatives and analogs. These reactions can include esterification, etherification, and substitution reactions, leading to the creation of novel compounds with tailored properties. rsc.org

For instance, the synthesis of fluorinated vitamin D3 analogues has been a significant area of research, where the introduction of fluorine atoms can alter the molecule's metabolic stability and binding affinity. nih.gov While not directly involving this compound, these studies highlight the general principle of using fluorinated alcohols as building blocks. The synthesis of complex fluorinated molecules often involves multi-step processes, and the strategic use of fluorinated starting materials is crucial for efficiency and achieving the desired final product. researchgate.netmdpi.com

Table 1: Examples of Synthetic Transformations for Fluorinated Alcohols

| Reaction Type | Reagents | Product Class | Potential Application |

| Esterification | Carboxylic Acid, Acid Chloride | Fluorinated Esters | Specialty Solvents, Lubricants |

| Etherification | Alkyl Halide, Epoxide | Fluorinated Ethers | Propellants, Refrigerants |

| Deoxyfluorination | DAST, Deoxo-Fluor® | Fluoroalkanes | Pharmaceutical Intermediates |

This table presents generalized reactions applicable to fluorinated alcohols and does not represent specific reactions of this compound without direct literature evidence.

This compound can be chemically modified to create monomers suitable for polymerization. A common strategy involves the esterification of the alcohol with acrylic or methacrylic acid to form the corresponding fluorinated acrylate (B77674) or methacrylate (B99206) monomer. These monomers can then be polymerized or copolymerized with other monomers to produce a wide array of fluorinated polymers. acs.orgresearchgate.net

The incorporation of the pentafluoroethyl group into a polymer backbone or as a pendant side chain imparts unique properties to the resulting material. These properties often include enhanced thermal stability, chemical resistance, and specific optical characteristics. The synthesis of such polymers can be achieved through various polymerization techniques, including free-radical polymerization and controlled radical polymerization methods like atom-transfer radical polymerization (ATRP). acs.orgresearchgate.net

Contributions to Material Science and Engineering

The integration of this compound-derived monomers into polymers has significant implications for material science, leading to the development of materials with specialized and high-performance properties.

The polymerization of monomers derived from this compound contributes to the class of highly fluorinated polymers. These polymers are known for their exceptional properties, which stem from the high electronegativity and low polarizability of the fluorine atom, as well as the strength of the carbon-fluorine bond. sigmaaldrich.com

Copolymerization of these fluorinated monomers with non-fluorinated monomers, such as methyl methacrylate, allows for the fine-tuning of the final polymer's properties. researchgate.net This approach can balance desirable characteristics like high thermal stability and hydrophobicity with processability and cost-effectiveness. The resulting copolymers can exhibit a range of properties depending on the composition and architecture of the polymer chains. rsc.orgnasa.gov

Table 2: Properties of Highly Fluorinated Polymers

| Property | Description |

| Thermal Stability | Resistance to degradation at high temperatures due to the strong C-F bond. sigmaaldrich.com |

| Chemical Resistance | Inertness to a wide range of chemicals and solvents. paint.org |

| Low Surface Energy | Leads to hydrophobic and oleophobic properties. sigmaaldrich.com |

| Low Refractive Index | Useful for optical applications. researchgate.net |

| Low Coefficient of Friction | Results in non-stick and lubricating surfaces. paint.org |

Polymers containing the 1,1,1,2,2-pentafluoropentyl group can be used to create surfaces with very low surface energy, resulting in high contact angles with both water (hydrophobicity) and oils (oleophobicity). acs.orgsigmaaldrich.com This "non-wettable" characteristic is highly desirable for creating self-cleaning and anti-fouling surfaces.

The mechanism behind this enhanced repellency lies in the tendency of the fluoroalkyl chains to orient themselves at the polymer-air interface, creating a densely packed, low-energy surface. mdpi.com This self-assembly can be exploited in various surface modification techniques to impart hydrophobicity and oleophobicity to a wide range of substrates. nih.gov The presence of these fluorinated groups minimizes the intermolecular forces between the surface and liquid droplets, causing them to bead up and roll off easily. mdpi.com

The unique properties of polymers derived from this compound make them ideal for formulation into functional coatings and resins. researchgate.net These coatings can provide surfaces with enhanced durability, weather resistance, and protective properties against corrosive agents and environmental degradation. mdpi.com

Fluorinated polymers are used in a variety of high-performance coatings, from architectural finishes to protective layers for electronic components. paint.org The introduction of fluorinated segments into resin formulations, such as polyacrylates or polyurethanes, can significantly improve their performance characteristics, including increased hydrophobicity and scratch resistance. researchgate.net These functional coatings are critical in industries where materials are exposed to harsh conditions and require long-term protection and performance.

Role in Electrospinning for Nanofiber Fabrication

The application of this compound in the electrospinning process for nanofiber fabrication is an area of growing interest, although specific research on this compound remains limited. Electrospinning is a versatile technique used to produce polymer nanofibers with diameters ranging from nanometers to a few micrometers. The process involves applying a high-voltage electric field to a polymer solution or melt, which causes a jet of the solution to be ejected and stretched, resulting in the formation of fine fibers upon solvent evaporation or cooling.

The unique properties of fluorinated compounds, such as hydrophobicity, can be beneficial in the fabrication of specialized nanofibers. For instance, fluorination of electrospun fibers has been shown to control the release of drugs by introducing a hydrophobic group onto the fiber surface. nih.gov While direct studies on this compound are not prevalent, the principles of using fluorinated materials in electrospinning suggest its potential utility. Emulsion electrospinning is a technique that has been used to prepare fibers from fluorocarbons with high melting points. nih.gov This method could potentially be adapted for incorporating small fluorinated molecules like this compound into a polymer matrix to create functional nanofibers.

The resulting nanofibers could exhibit desirable properties for various applications, including waterproof and breathable textiles, filtration membranes, and biomedical scaffolds. acs.org For example, the incorporation of fluorinated moieties can enhance the waterproof and antifouling properties of materials. acs.org Further research is necessary to explore the specific conditions and polymer systems in which this compound could be effectively utilized in electrospinning to produce nanofibers with tailored functionalities.

Precursor Chemistry and Environmental Transformation Pathways

This compound, a type of fluorotelomer alcohol (FTOH), is recognized as a precursor to various per- and polyfluoroalkyl substances (PFAS), which are of environmental concern due to their persistence and potential toxicity. The transformation of FTOHs in the environment can occur through several pathways, including biodegradation and atmospheric oxidation, leading to the formation of more stable and mobile compounds like perfluorinated carboxylic acids (PFCAs).

Precursor to Perfluorinated Carboxylic Acids (PFCAs)

Fluorotelomer alcohols are known to degrade into PFCAs in various environmental and biological systems. researchgate.net The transformation process for FTOHs generally begins with the oxidation of the alcohol group. For a compound like this compound, which can be considered a variation of a short-chain FTOH, it is expected to follow similar degradation pathways.

Studies on analogous short-chain FTOHs, such as 6:2 FTOH, have shown that they can be transformed into intermediate products like 5:3 fluorotelomer carboxylic acid (5:3 FTCA). nih.govrsc.org This intermediate can then undergo further degradation to form various PFCAs. The biotransformation of FTOHs can lead to the formation of PFCAs with the same number of perfluorinated carbons, as well as shorter-chain PFCAs through the removal of one or more CF2 groups. nih.gov The specific PFCAs formed depend on the structure of the initial FTOH and the environmental conditions.

Table 1: Potential PFCA Products from the Transformation of Fluorotelomer Alcohols

| Precursor FTOH | Major PFCA Products | Minor PFCA Products |

| 8:2 FTOH | Perfluorooctanoic acid (PFOA) | Perfluorononanoic acid (PFNA), shorter-chain PFCAs |

| 6:2 FTOH | Perfluorohexanoic acid (PFHxA) | Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA) |

This table is based on degradation pathways of commonly studied FTOHs and represents potential analogous products for compounds like this compound.

Aerobic Biodegradation Mechanisms and Metabolite Formation

The aerobic biodegradation of FTOHs is a significant environmental transformation pathway. Microorganisms, particularly bacteria, can metabolize these compounds, leading to a variety of intermediate and final degradation products. The process typically starts with the oxidation of the alcohol functional group.

For FTOHs, the initial step is the oxidation to a corresponding aldehyde, which is then rapidly oxidized to a fluorotelomer carboxylic acid (FTCA). researchgate.net This FTCA can then undergo further biotransformation. A key intermediate in the degradation of 6:2 FTOH is 5:3 FTCA. rsc.org The formation of such intermediates is significant as they can be more mobile and persistent than the parent compound. Studies have shown that the biodegradation of 5:3 FTCA can lead to the formation of shorter-chain PFCAs like perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA). nih.gov

The rate and extent of aerobic biodegradation can be influenced by various factors, including the microbial community present, the availability of other carbon sources, and redox conditions. nih.gov For example, the presence of certain alkanes or alcohols can enhance the expression of enzymes, such as alkane monooxygenases, which are capable of degrading FTOHs. nih.govresearchgate.net

Table 2: Key Metabolites in the Aerobic Biodegradation of a 6:2 FTOH Analogue

| Precursor | Intermediate Metabolites | Final Degradation Products (PFCAs) |

| 6:2 FTOH | 6:2 Fluorotelomer Aldehyde (6:2 FTAL) | Perfluorohexanoic acid (PFHxA) |

| 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) | Perfluoropentanoic acid (PFPeA) | |

| 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) | Perfluorobutanoic acid (PFBA) | |

| 5:3 Fluorotelomer Unsaturated Carboxylic Acid (5:3 FTUCA) |

This table illustrates the degradation pathway of 6:2 FTOH, which serves as an analogue for understanding the potential biodegradation of this compound.

Atmospheric Oxidation Studies and Degradation Products

Fluorotelomer alcohols are volatile enough to be transported in the atmosphere, where they can undergo oxidation, primarily initiated by hydroxyl (OH) radicals. nih.gov This atmospheric degradation is a significant source of PFCAs in remote environments. The atmospheric lifetime of FTOHs is typically on the order of days to weeks, allowing for long-range transport before they are degraded. nih.gov

The gas-phase reaction of FTOHs with OH radicals leads to the formation of a variety of degradation products. For a polyfluorinated alcohol, the oxidation process can result in the formation of aldehydes and carboxylic acids. nih.gov For instance, the atmospheric oxidation of a new polyfluorinated alcohol, C3F7OCHFCF2SCH2CH2OH, was found to produce aldehydes and ultimately acidic products such as perfluoropropanoic acid. nih.gov

While specific atmospheric oxidation studies on this compound are not available, it is expected to follow a similar degradation pathway to other FTOHs. The oxidation would likely lead to the formation of fluorinated aldehydes and subsequently perfluorinated carboxylic acids. The specific products would depend on the cleavage points in the molecule during the oxidation process. The atmospheric lifetime of such a compound would influence its potential for long-range transport and contribution to the global distribution of PFCAs.

Table of Chemical Compounds Mentioned

| Chemical Name | Abbreviation/Synonym |

| This compound | |

| 6:2 Fluorotelomer Alcohol | 6:2 FTOH |

| 8:2 Fluorotelomer Alcohol | 8:2 FTOH |

| 5:3 Fluorotelomer Carboxylic Acid | 5:3 FTCA |

| Perfluorinated Carboxylic Acids | PFCAs |

| Perfluorooctanoic acid | PFOA |

| Perfluorononanoic acid | PFNA |

| Perfluorohexanoic acid | PFHxA |

| Perfluoropentanoic acid | PFPeA |

| Perfluorobutanoic acid | PFBA |

| 6:2 Fluorotelomer Aldehyde | 6:2 FTAL |

| 6:2 Fluorotelomer Carboxylic Acid | 6:2 FTCA |

| 5:3 Fluorotelomer Unsaturated Carboxylic Acid | 5:3 FTUCA |

| C3F7OCHFCF2SCH2CH2OH | |

| Perfluoropropanoic acid | |

| Hydroxyl radical | OH |

Computational and Theoretical Studies on Highly Fluorinated Alcohol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of fluorinated alcohols. irjweb.com These calculations provide insights into how the introduction of multiple fluorine atoms alters the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The primary effect of fluorination is the strong inductive electron withdrawal by the fluorine atoms from the carbon backbone. This polarization is a key determinant of the molecule's reactivity. For a molecule like 1,1,1,2,2-Pentafluoropentan-3-ol, the pentafluoroethyl group significantly influences the properties of the hydroxyl group.

A key aspect of electronic structure analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov In general, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Computational studies on fluorinated compounds often reveal that the HOMO is localized on the less fluorinated parts of the molecule, while the LUMO is centered on the more electronegative, fluorinated regions. For fluorinated alcohols, the HOMO is typically associated with the oxygen atom of the hydroxyl group, while the LUMO is distributed along the C-F bonds. The significant electron-withdrawing effect of the fluorine atoms stabilizes both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a modified HOMO-LUMO gap compared to non-fluorinated analogues.

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further insights. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comnih.gov Studies on various organic molecules have shown that these parameters are crucial for understanding reactivity trends. nih.gov For highly fluorinated alcohols, the high electronegativity and chemical hardness are characteristic features, indicating their unique reactivity profiles.

The following table presents representative data from DFT calculations on a related fluorinated alcohol, illustrating the typical values obtained for electronic properties.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Gap (ΔE) | -0.08657 eV |

| Electronegativity (χ) | 0.224225 |

| Chemical Hardness (η) | -0.043285 |

| Electrophilicity Index (ω) | -0.58158 |

This data is illustrative for a related fluorinated alcohol and is intended to provide representative values for the concepts discussed. nih.gov

Molecular Modeling of Intermolecular Interactions

Highly fluorinated alcohols exhibit unique intermolecular interactions, which are dominated by strong hydrogen bonding and dipole-dipole forces. The hydrogen on the hydroxyl group is highly acidic due to the electron-withdrawing nature of the fluoroalkyl group, making these alcohols potent hydrogen bond donors. researchgate.net

Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to study these interactions in detail. mdpi.com These simulations can model the behavior of a large ensemble of molecules, providing insights into the structure of the liquid phase and the nature of interactions in solution. For instance, MD simulations of fluorinated butanes have been used to study their thermodynamic and structural properties in both bulk and confined environments. researchgate.netresearchgate.net

In a solution of a highly fluorinated alcohol like this compound, the molecules will arrange themselves to maximize favorable hydrogen bonding interactions between the hydroxyl groups. At the same time, the fluorinated portions of the molecules tend to segregate, leading to the formation of fluorous domains. This micro-segregation is a characteristic feature of fluorinated compounds and influences their properties as solvents.

Computational studies have also explored the interactions of fluorinated alcohols with other molecules. For example, they are known to stabilize specific secondary structures in peptides and proteins, a phenomenon that can be investigated using molecular modeling. researchgate.net These studies often reveal the formation of long-lived complexes between the fluorinated alcohol and the solute, driven by a combination of hydrogen bonding and other weak interactions. researchgate.net

The strength and nature of these intermolecular forces are critical for understanding the macroscopic properties of these substances, such as their boiling points, viscosity, and solvent capabilities.

Simulation of Solvent Effects on Reaction Pathways

Fluorinated alcohols are often used as solvents or co-solvents in organic synthesis due to their unique properties, such as high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. researchgate.netuni-bremen.de Computational simulations are crucial for understanding how these solvents influence reaction mechanisms and energetics at the molecular level.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in quantum chemical calculations to approximate the effect of the solvent environment on the reactants, transition states, and products. nih.gov These models treat the solvent as a continuous dielectric medium, which can be effective for capturing bulk solvent effects.

For more specific interactions, such as hydrogen bonding between the solvent and a reactant, explicit solvent models are necessary. In this approach, one or more solvent molecules are included directly in the quantum chemical calculation. This allows for a detailed investigation of how the solvent molecules participate in the reaction, for example, by stabilizing a charged intermediate or facilitating proton transfer.

A computational study on nucleophilic fluorination reactions highlighted the role of bulky fluorinated alcohols in promoting the reaction. acs.org The calculations showed that the fluorinated alcohol can form a complex with the fluoride (B91410) source (e.g., KF and a crown ether), increasing its solubility and reactivity. acs.org The free energy profile for the reaction was calculated, revealing how the alcohol lowers the activation energy of the rate-determining step. acs.org Such detailed mechanistic insights are invaluable for optimizing reaction conditions and designing new catalytic systems.

The choice of solvent can significantly alter the preferred reaction pathway, and computational simulations provide a powerful means to predict and rationalize these effects. bookpi.org

Prediction of Chemical Behavior and Reaction Energetics

A major application of computational chemistry is the prediction of chemical behavior and the energetics of chemical reactions. For highly fluorinated alcohols, this includes predicting their acidity, oxidation stability, and participation in various chemical transformations.

Thermochemical properties, such as enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp), can be calculated with good accuracy using high-level ab initio methods or DFT. scirp.org These calculations often employ isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to improve accuracy through error cancellation. scirp.orgnih.gov

Bond Dissociation Energies (BDEs) are another critical parameter that can be calculated to predict chemical behavior. The BDE of the O-H bond, for example, is directly related to the alcohol's acidity. For fluorinated alcohols, the O-H BDE is expected to be lower than in their non-fluorinated counterparts, reflecting their higher acidity. Conversely, the C-F bonds are exceptionally strong, contributing to the high thermal and chemical stability of these compounds.

The following table shows calculated thermochemical data for representative fluorinated ethanols, illustrating the impact of fluorination on these properties.

| Compound | ΔfH°(298K) (kcal/mol) | C-H BDE (kcal/mol) |

|---|---|---|

| CH2FCH2OH | -101.4 | 99.2 (on Cα), 102.2 (on Cβ) |

| CHF2CH2OH | -152.1 | 101.5 (on Cα), 105.2 (on Cβ) |

| CH3CHFOH | -107.5 | 97.3 (on Cα), 103.1 (on Cβ) |

This data is for illustrative purposes, based on calculations for fluorinated ethanols. nih.gov

By calculating the full potential energy surface for a reaction, computational methods can predict the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. nsf.govacs.org

Analysis of Fluorination Impact on Molecular Properties and Conformations

The substitution of hydrogen with fluorine has a profound impact on the conformational preferences of organic molecules. nih.govnih.gov This is due to a combination of steric and electronic effects, including the gauche effect, which often favors a gauche arrangement of electronegative substituents.

For a molecule like this compound, the rotational barriers around the C-C bonds in the backbone are significantly influenced by the bulky and highly polar pentafluoroethyl group. Theoretical calculations can map out the potential energy surface as a function of key dihedral angles, identifying the lowest energy conformers and the energy barriers between them.

Studies on fluorinated alkanes and other molecules have shown that intramolecular interactions, such as weak C-H···F and O-H···F hydrogen bonds, can play a crucial role in stabilizing certain conformations. nih.gov These interactions can be identified and characterized using methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory. nih.gov

The conformational landscape of a molecule is critical to its function, especially in biological systems where a specific conformation may be required for binding to a receptor or enzyme. Computational studies on fluorinated analogues of bioactive molecules have shown that fluorination can be used to lock the molecule into a desired conformation, thereby enhancing its activity or selectivity. For this compound, the conformational preferences will dictate how it packs in the solid state and how it interacts with other molecules in solution.

Sophisticated Analytical Methodologies for the Characterization of 1,1,1,2,2 Pentafluoropentan 3 Ol

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly indispensable. bohrium.com The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. bohrium.com

The ¹⁹F NMR spectrum of 1,1,1,2,2-Pentafluoropentan-3-ol is expected to show two distinct signals corresponding to the two different fluorine environments: the trifluoromethyl (CF₃) group at the C1 position and the difluoromethylene (CF₂) group at the C2 position. The chemical shifts for organofluorine compounds are typically observed over a wide range, which minimizes the probability of peak overlapping. nih.gov The CF₃ group is expected to resonate in the range of -50 to -70 ppm, while the CF₂ group adjacent to the carbon bearing the hydroxyl group will appear further upfield. bohrium.com

Spin-spin coupling provides further structural information. The CF₃ and CF₂ groups will exhibit mutual coupling. Additionally, coupling between the fluorine nuclei and the protons on adjacent carbons (¹H-¹⁹F coupling) will be observed, providing valuable connectivity data. bohrium.comrsc.org For instance, the CF₂ group signal will be split by the proton on C3.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Expected Splitting Pattern | Coupling Interactions |

| -CF₃ (C1) | -50 to -70 | Triplet | Coupling to adjacent -CF₂- group (²JFF) |

| -CF₂- (C2) | -110 to -130 | Complex multiplet | Coupling to -CF₃ group (²JFF) and C3-H (³JFH) |

Note: These are predicted values based on typical chemical shift ranges for fluoroorganic compounds.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. nih.govtruman.edu IR spectroscopy measures the absorption of infrared light due to bond vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability. truman.edu

For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-fluorine (C-F) bonds, and the carbon-hydrogen (C-H) bonds. The O-H stretching vibration in alcohols typically appears as a strong, broad band in the IR spectrum between 3200-3600 cm⁻¹, a result of intermolecular hydrogen bonding. vscht.czorgchemboulder.com The C-O stretching vibration is expected in the 1260-1050 cm⁻¹ region. orgchemboulder.com

The C-F stretching vibrations are very strong and occur in the 1000-1400 cm⁻¹ region of the IR spectrum. Due to the presence of multiple fluorine atoms, a series of intense, complex bands is anticipated in this region. Recent studies using Raman spectroscopy on various per- and polyfluoroalkyl substances (PFAS) have identified characteristic spectral regions for C-C, CF₂, and CF₃ bonds, which aids in differentiating between various fluorinated structures. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch (H-bonded) | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR) |

| Alkyl | C-H stretch | 2850 - 2960 | 2850 - 2960 | Medium (IR/Raman) |

| Fluoroalkane | C-F stretch | 1000 - 1400 | 700 - 800 (CF₂/CF₃ wag/twist) | Strong, Complex (IR) |

| Alcohol | C-O stretch | 1050 - 1260 | 1050 - 1260 | Medium-Strong (IR) |

Note: These are typical frequency ranges. The exact positions can be influenced by the molecular environment.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺•). However, for alcohols, the molecular ion peak is often weak or absent. libretexts.orgstackexchange.com The molecule readily undergoes fragmentation. Two common fragmentation pathways for alcohols are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgstackexchange.comechemi.com

For this compound, alpha-cleavage can occur on either side of the C3 carbon. Cleavage between C2 and C3 would yield a [M - C₂H₅]⁺ fragment, while cleavage between C3 and C4 would result in a [M - C₂F₅]⁺ fragment. The stability of the resulting carbocation and radical determines the likelihood of each fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [C₅H₅F₅O]⁺• | 176.0 | Molecular Ion (M⁺•) |

| [C₃H₄F₅]⁺ | 147.0 | M⁺• - CHO (Alpha-cleavage) |

| [C₃H₅O]⁺ | 57.0 | M⁺• - C₂F₅ (Alpha-cleavage) |

| [C₂H₅]⁺ | 29.0 | Fragment from cleavage at C2-C3 |

| [C₂F₅]⁺ | 119.0 | Fragment from cleavage at C3-C4 |

| [C₅H₃F₅]⁺• | 158.0 | M⁺• - H₂O (Dehydration) |

Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions.

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both gas and liquid chromatography are vital for assessing purity and quantifying components.

Gas chromatography (GC) is an ideal method for separating and analyzing volatile compounds without decomposition. It is extensively used for purity determination and the quantification of volatile impurities in chemical samples. truman.edu In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase.

For this compound, a capillary column with a mid-polarity stationary phase, such as one containing cyanopropylphenyl polysiloxane, would be suitable for separating the main component from potential impurities like starting materials or side-products from its synthesis. nih.gov A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (GC-MS) can be used for definitive identification of separated peaks. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Example Gas Chromatography (GC) Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-624) | Provides high-resolution separation of volatile components. nih.gov |

| Carrier Gas | Helium | Inert mobile phase. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min | Separates compounds based on boiling point and polarity. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable, making it a complementary technique to GC.

The analysis of fluorinated compounds by reversed-phase HPLC can be challenging on traditional C8 or C18 columns. However, specialized fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, offer alternative selectivity and often provide enhanced retention and separation for fluorinated analytes. chromatographyonline.com This is attributed to specific interactions, sometimes referred to as "fluorophilic" interactions, between the fluorinated analyte and the fluorinated stationary phase. chromatographyonline.com

This technique would be employed to analyze this compound for any non-volatile impurities, oligomers, or degradation products. A UV detector would be suitable if impurities contain a chromophore, or a mass spectrometer (LC-MS) could be used for universal detection and identification. nih.gov

Table 5: Example High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition | Purpose |

| Column | Fluorinated stationary phase (e.g., Pentafluorophenyl (PFP), 150 x 4.6 mm, 5 µm) | Enhances retention and selectivity for fluorinated analytes. chromatographyonline.com |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes components based on their polarity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis or Mass Spectrometer (MS) | Provides detection and identification of separated components. |

Advanced Hyphenated Analytical Systems

Hyphenated analytical systems, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures containing fluorinated compounds like this compound. ijarnd.comnih.gov These integrated systems provide comprehensive qualitative and quantitative information, enabling both the separation of the analyte from a matrix and its subsequent identification. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a boiling point of 97-98 °C, GC is a suitable separation method. vwr.com The choice of the gas chromatographic column is critical for achieving good separation, especially when dealing with isomers. A semi-polar column, such as one containing 6% cyanopropylphenyl-94% dimethyl polysiloxane, can provide adequate separation for various fluorinated compounds. researchgate.net

In the mass spectrometer, the separated alcohol undergoes ionization, typically by electron ionization (EI) or chemical ionization (CI). While EI is a common and robust ionization method, CI can offer advantages for fluorinated alcohols by providing a stronger signal for the molecular ion or protonated molecule, which is often weak or absent in EI spectra due to extensive fragmentation. researchgate.net The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule, allowing for its identification. For this compound, characteristic fragments would be expected from the cleavage of the carbon-carbon bonds adjacent to the hydroxyl group and the loss of small neutral molecules.

Interactive Table: Typical GC-MS Parameters for Fluorinated Alcohol Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| GC Column | DB-624 (6% cyanopropylphenyl - 94% dimethyl polysiloxane) | Separation of polar analytes |

| Injector Temp. | 220 °C | Vaporization of the sample |

| Oven Program | 45 °C (2 min), ramp 10 °C/min to 95 °C, ramp 30 °C/min to 150 °C | Elution and separation of analytes |

| Carrier Gas | Helium | Mobile phase for carrying analytes through the column |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Fragmentation and ionization of the analyte |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation of ions based on mass-to-charge ratio |

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile derivatives of this compound or when analyzing it in complex matrices, LC-MS is the hyphenated technique of choice. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, often with mobile phase modifiers to improve peak shape and ionization efficiency. Fluorinated alcohols themselves, such as hexafluoroisopropanol (HFIP), are sometimes used as mobile phase additives in the analysis of other compounds to enhance performance. nih.gov

Electrospray ionization (ESI) is a common interface for LC-MS, although atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have also been shown to be effective for the ionization of neutral per- and polyfluoroalkyl substances (PFASs). researchgate.net Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to increase selectivity and sensitivity, which is particularly useful for trace analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While not a hyphenated technique in the traditional sense of coupling separation and detection in real-time, NMR spectroscopy, particularly ¹⁹F NMR, is a crucial tool for the structural characterization of fluorinated compounds. The natural abundance of the ¹⁹F nucleus is 100%, and it has a high gyromagnetic ratio, making it highly sensitive for NMR experiments. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, providing detailed structural information. For this compound, distinct signals would be expected for the CF₃ and CF₂ groups, with coupling between them and to the adjacent proton.

Interactive Table: Expected ¹⁹F NMR Characteristics for this compound

| Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling to |

|---|---|---|---|

| CF₃ | -70 to -90 | Triplet | CF₂ |

Development of Novel Detection Methods for Fluorinated Alcohols

The increasing interest in fluorinated compounds, due to their unique properties and environmental persistence, has driven the development of novel and more sensitive detection methods.

Electrochemical Sensors:

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the rapid and on-site detection of fluorinated compounds. These sensors are typically based on the interaction of the analyte with a modified electrode surface, leading to a measurable change in an electrical signal (e.g., current or potential).

Recent research has focused on the development of sensors for per- and polyfluoroalkyl substances (PFAS), which share structural similarities with this compound. One approach involves the use of molecularly imprinted polymers (MIPs) as recognition elements on the electrode surface. These polymers are created with cavities that are complementary in shape and functionality to the target analyte, providing high selectivity.

Another innovative approach is the use of metal-organic frameworks (MOFs) functionalized with fluorine atoms. The fluorine-fluorine interactions between the sensor and the analyte can induce self-aggregation of the analyte on the sensor surface, leading to a detectable change in the electrochemical signal. For instance, a sensor based on a fluorine-functionalized copper MOF has been developed for the detection of perfluorooctanoic acid (PFOA) with an extremely low detection limit.

Fluorescent Sensors:

Fluorescent sensors represent another avenue for the development of novel detection methods. These sensors rely on a change in the fluorescence properties (intensity or wavelength) of a fluorophore upon interaction with the analyte. A novel sensing mechanism has been proposed based on the interaction between the solvent (analyte), a fluorescent organic molecule, and a substrate. researchgate.net The subtle differences in these interactions can lead to distinct changes in the fluorescence signal, allowing for the selective detection of different alcohols. researchgate.net For example, sensors based on diketopyrrolopyrrole (DPP) derivatives have shown the ability to distinguish between different alcohols through changes in fluorescence color and intensity. researchgate.net

Interactive Table: Comparison of Novel Detection Methods for Fluorinated Compounds

| Detection Method | Principle | Advantages | Potential Challenges |

|---|---|---|---|

| Electrochemical Sensors (MIP-based) | Selective binding of analyte to molecularly imprinted polymer on an electrode. | High selectivity, potential for portability. | Template bleeding, can be sensitive to matrix effects. |

| Electrochemical Sensors (MOF-based) | Analyte interaction with a functionalized metal-organic framework on an electrode. | High sensitivity, low detection limits. | Synthesis of functionalized MOFs can be complex. |

| Fluorescent Sensors | Change in fluorescence of a sensor molecule upon interaction with the analyte. | High sensitivity, potential for naked-eye detection. | Susceptible to quenching from other substances in the sample. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1,2,2-Pentafluoropentan-3-ol, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : Synthesis typically involves fluorination of pentan-3-ol precursors using agents like SF₄ or HF under controlled catalysis. For example, gas-phase fluorination of alkanes with fluorinated olefins (e.g., tetrafluoroethylene) under nickel catalysis is a common approach . Reaction temperature (80–120°C) and pressure (5–10 bar) must be optimized to avoid over-fluorination. By-products such as 1,1,1,2,2,3-hexafluoropentane can form if fluorinating agents are in excess; quenching intermediates with aqueous NaOH reduces this risk .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Resolves fluorination patterns (δ -75 to -85 ppm for CF₃ groups; δ -120 to -130 ppm for CF₂) .

- IR Spectroscopy : Confirms hydroxyl (broad peak ~3400 cm⁻¹) and C-F stretching (1100–1250 cm⁻¹) .

- GC-MS : Quantifies purity and detects low-concentration by-products (e.g., fluorinated alkanes) using electron ionization at 70 eV .

Q. What thermodynamic properties (e.g., boiling point, density) are critical for handling this compound in laboratory settings?

- Methodological Answer : Key properties include:

- Boiling Point : ~80–85°C (similar to 2,2,3,3,3-pentafluoro-1-propanol) .

- Density : ~1.50–1.55 g/mL at 25°C, requiring calibrated glassware for volumetric measurements .

- Heat Capacity : Differential scanning calorimetry (DSC) reveals phase transitions and stability up to 200°C .

Advanced Research Questions

Q. How does the position of fluorination in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of CF₃/CF₂ groups reduces electron density at the hydroxyl-bearing carbon, enhancing acidity (pKa ~9–10). Kinetic studies using deuterated solvents (e.g., D₂O) show accelerated SN2 reactivity with alkyl halides. Computational DFT models (e.g., B3LYP/6-31G*) predict transition-state geometries and regioselectivity .

Q. What strategies resolve contradictions in reported solubility data for fluorinated alcohols in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from trace moisture or solvent impurities. Standardized protocols include:

- Karl Fischer Titration : Ensure solvent dryness (<50 ppm H₂O) .

- UV-Vis Spectroscopy : Monitor aggregation at 250–300 nm in DMSO or DMF .

- Molecular Dynamics Simulations : Predict solvation shells and hydrogen-bonding interactions using force fields like OPLS-AA .

Q. How can computational methods predict the thermodynamic stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Quantum Mechanics : Calculate Gibbs free energy (ΔG) of degradation pathways (e.g., HF elimination) at B3LYP/cc-pVTZ level .

- Molecular Dynamics : Simulate hydrolysis rates in acidic (pH 2) vs. basic (pH 12) conditions using explicit solvent models .

- Experimental Validation : Compare computational results with accelerated aging tests (e.g., 70°C for 48 hours) and LC-MS analysis .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of nickel vs. palladium in fluorination reactions of this compound?

- Methodological Answer : Variations arise from catalyst pre-treatment and solvent choice:

- Nickel Catalysts : Higher activity in anhydrous HF but deactivate via oxide formation without reducing agents (e.g., H₂) .

- Palladium Catalysts : Tolerant to protic solvents but require higher pressures (15–20 bar) .

- Resolution : Controlled experiments with in-situ XAS (X-ray absorption spectroscopy) track catalyst oxidation states during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.